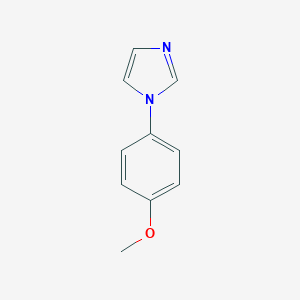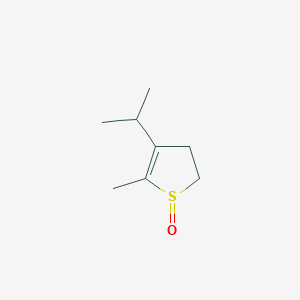
4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide, also known as DMTO, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. DMTO is a heterocyclic compound that contains a sulfur atom and a five-membered ring. It is a colorless liquid with a pungent odor and has a molecular formula of C8H16OS.
Mecanismo De Acción
The mechanism of action of 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide is not fully understood, but studies have suggested that it may act as an antioxidant and anti-inflammatory agent. 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide may also interact with various enzymes and proteins in the body, leading to its observed biological effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide has various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide has also been shown to have potential neuroprotective effects and may have a role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide is its high purity and stability, which makes it a useful reagent in organic synthesis. However, one limitation is its toxicity, which requires careful handling and disposal. 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide is also relatively expensive, which may limit its use in some experiments.
Direcciones Futuras
There are numerous future directions for the study of 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide. One potential area of research is the development of new synthetic methods for 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide, which can increase the yield and purity of the compound. Another area of research is the study of 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide's potential applications in the treatment of neurodegenerative diseases. Additionally, 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide's potential use as a catalyst in organic synthesis and materials science can be further explored. Overall, 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide is a promising compound with numerous potential applications, and further research is needed to fully understand its properties and potential uses.
Métodos De Síntesis
4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide can be synthesized through various methods, including the reaction of 2-methyl-3-isopropylthiophene with hydrogen peroxide in the presence of a catalyst. Another method involves the oxidation of 2-methyl-3-isopropylthiophene with potassium permanganate. These methods have been extensively studied and optimized to increase the yield and purity of 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide.
Aplicaciones Científicas De Investigación
4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide has been studied for its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. In organic synthesis, 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide has been used as a reagent for the synthesis of various compounds, including heterocycles and carbonyl compounds. In the pharmaceutical industry, 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide has been studied for its potential use as an anti-inflammatory and antioxidant agent. 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide has also been studied for its potential applications in materials science, including the synthesis of polymers and composites.
Propiedades
Número CAS |
133966-46-8 |
|---|---|
Nombre del producto |
4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide |
Fórmula molecular |
C8H14OS |
Peso molecular |
158.26 g/mol |
Nombre IUPAC |
5-methyl-4-propan-2-yl-2,3-dihydrothiophene 1-oxide |
InChI |
InChI=1S/C8H14OS/c1-6(2)8-4-5-10(9)7(8)3/h6H,4-5H2,1-3H3 |
Clave InChI |
ZYCQZGYYLCESET-UHFFFAOYSA-N |
SMILES |
CC1=C(CCS1=O)C(C)C |
SMILES canónico |
CC1=C(CCS1=O)C(C)C |
Sinónimos |
Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1-oxide (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



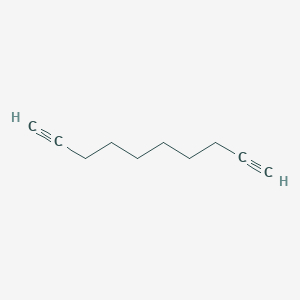
![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B160744.png)
![6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B160748.png)
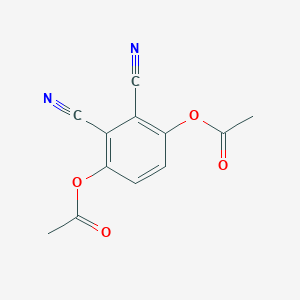
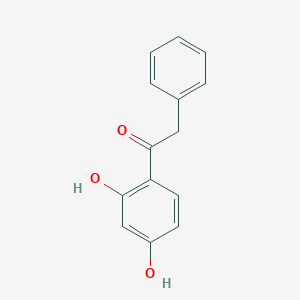

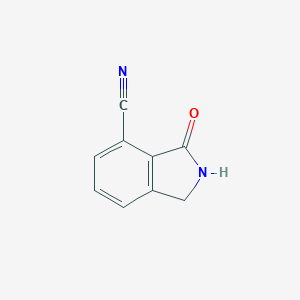
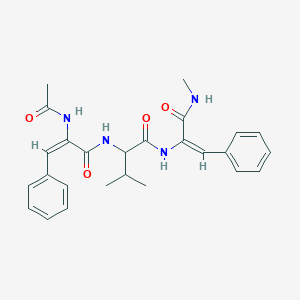
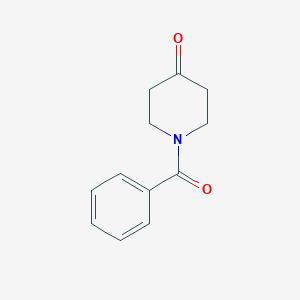
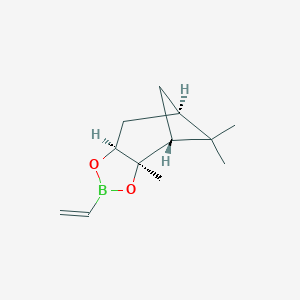
![Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-](/img/structure/B160764.png)
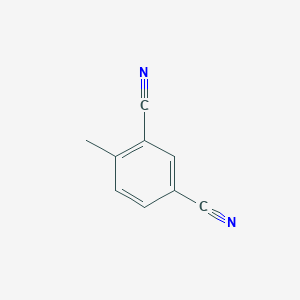
![Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate](/img/structure/B160769.png)
